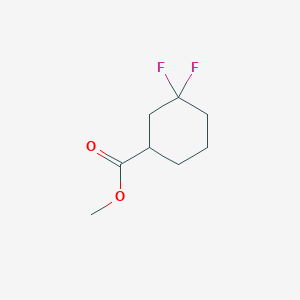

Methyl 3,3-difluorocyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3-difluorocyclohexane-1-carboxylate: is an organic compound with the molecular formula C8H12F2O2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position, and a carboxylate group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-difluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclohexanone is then subjected to esterification with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-difluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 3,3-difluorocyclohexanone or 3,3-difluorocyclohexane-1-carboxylic acid.

Reduction: Formation of 3,3-difluorocyclohexane-1-methanol.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3,3-difluorocyclohexane-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of cyclohexane derivatives. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluorocyclohexane-1-carboxylate involves its interaction with molecular targets through its fluorine atoms and ester group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

- Methyl 3-fluorocyclohexane-1-carboxylate

- Methyl 3,3-dichlorocyclohexane-1-carboxylate

- Ethyl 3,3-difluorocyclohexane-1-carboxylate

Comparison: Methyl 3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms at the 3rd position, which significantly alters its chemical and biological properties compared to similar compounds. The introduction of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3,3-difluorocyclohexane-1-carboxylate (MDFCHC) is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores the biological activity of MDFCHC, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MDFCHC is characterized by the presence of two fluorine atoms on the cyclohexane ring and an ester functional group. Its chemical formula is C7H10F2O2. The difluorination affects the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

The biological activity of MDFCHC can be categorized into several key areas:

- Anticancer Activity : Studies have shown that fluorinated compounds can exhibit selective cytotoxicity towards cancer cells. For instance, certain analogues of methyl esters with similar structures have been reported to inhibit STAT3 signaling pathways in various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Fluorinated compounds often display enhanced antimicrobial activity. Research indicates that modifications in the structure of carboxylate esters can lead to increased efficacy against bacterial strains .

- Metabolic Stability : The introduction of fluorine atoms generally enhances the metabolic stability of organic compounds. This stability is crucial for maintaining effective concentrations of drugs in biological systems over time .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of MDFCHC is essential for optimizing its biological effects. Key findings from recent studies include:

- Fluorination Effects : The presence of fluorine atoms can significantly alter the interaction of the compound with biological targets. For example, compounds with multiple fluorine substitutions have shown increased affinity for certain receptors compared to their non-fluorinated counterparts .

- Functional Group Influence : The ester group in MDFCHC plays a pivotal role in its bioactivity. Variations in the ester moiety can lead to different pharmacokinetic profiles and biological effects .

Case Studies

- Inhibition of STAT3 Activation : In a study examining various methyl esters, compounds similar to MDFCHC were found to inhibit constitutive STAT3 activation in breast cancer cells. Treatment with these compounds resulted in reduced cell viability and migration, highlighting their potential as therapeutic agents against tumors with active STAT3 signaling .

- Antimicrobial Efficacy : A comparative analysis of fluorinated versus non-fluorinated carboxylates demonstrated that methyl esters like MDFCHC exhibited superior antimicrobial properties against specific bacterial strains. This suggests that fluorination may enhance the interaction between the compound and microbial membranes .

Table 1: Biological Activities of this compound Analogues

Properties

IUPAC Name |

methyl 3,3-difluorocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-12-7(11)6-3-2-4-8(9,10)5-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIDRQFVYZHZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.